REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH3:9])[cH:6][cH:7]1.[CH2:17]1[O:18][CH2:19][CH2:20][CH2:21]1.[CH3:10][Si:11]([CH3:12])([CH3:13])[Cl:14].[Cl-:15].[NH4+:16]>>[c:2]1([Si:11]([CH3:10])([CH3:12])[CH3:13])[cH:3][cH:4][c:5]([CH2:8][CH3:9])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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CCc1ccc([Si](C)(C)C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |